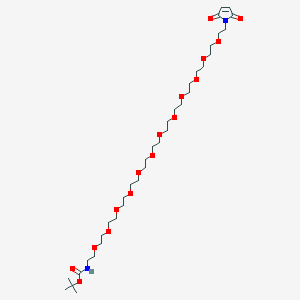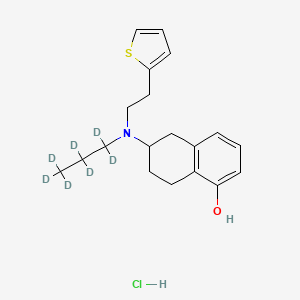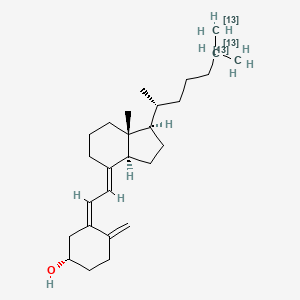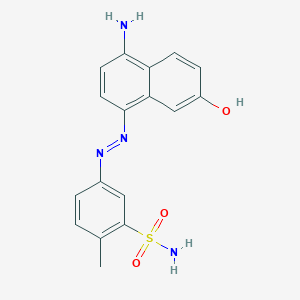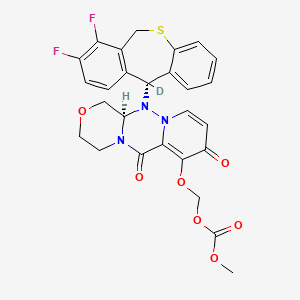
Cap-dependent endonuclease-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cap-dependent endonuclease-IN-4 is a compound known for its inhibitory activity against the cap-dependent endonuclease enzyme, which is crucial for the replication of certain viruses, including influenza viruses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-4 involves multiple steps, including the formation of intermediates through extraction, washing, drying, and evaporation processes . The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. For instance, the reaction may involve the use of T3P ethyl acetate solution and HND-580 in a thick-walled pressure bottle .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions: Cap-dependent endonuclease-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against the cap-dependent endonuclease enzyme.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity. These derivatives are evaluated for their efficacy in inhibiting the cap-dependent endonuclease enzyme and their potential as antiviral agents .
科学研究应用
Cap-dependent endonuclease-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying enzyme inhibition and reaction mechanisms. In biology, it is employed in research on viral replication and the development of antiviral therapies. In medicine, this compound is being investigated for its potential to treat influenza infections by inhibiting the replication of influenza viruses . Additionally, in the pharmaceutical industry, this compound is used in the development of new antiviral drugs with improved efficacy and safety profiles .
作用机制
The mechanism of action of Cap-dependent endonuclease-IN-4 involves the inhibition of the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. By inhibiting this enzyme, this compound prevents the “cap-snatching” process, thereby blocking the replication of the virus . This inhibition is achieved through the binding of the compound to the active site of the enzyme, which disrupts its catalytic activity and prevents the cleavage of host mRNA caps .
相似化合物的比较
Cap-dependent endonuclease-IN-4 is unique in its structure and inhibitory activity compared to other similar compounds. Some of the similar compounds include baloxavir marboxil, which also inhibits the cap-dependent endonuclease enzyme but has a different chemical structure . Other compounds with similar inhibitory activity include derivatives of baloxavir and tanshinone I . The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, which make it a promising candidate for antiviral drug development .
Conclusion
This compound is a compound with significant potential in antiviral research and drug development. Its unique mechanism of action and inhibitory activity against the cap-dependent endonuclease enzyme make it a valuable tool in the fight against influenza and other viral infections. Continued research and development of this compound and its derivatives hold promise for the creation of more effective antiviral therapies in the future.
属性
分子式 |
C27H23F2N3O7S |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
[(3R)-2-[(11R)-11-deuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23-/m1/s1/i23D |
InChI 键 |
RZVPBGBYGMDSBG-BZMHUACHSA-N |
手性 SMILES |
[2H][C@]1(C2=C(CSC3=CC=CC=C31)C(=C(C=C2)F)F)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
规范 SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



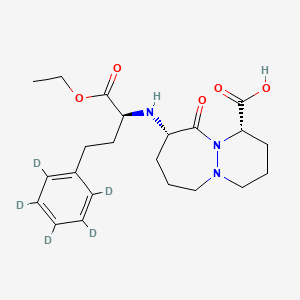
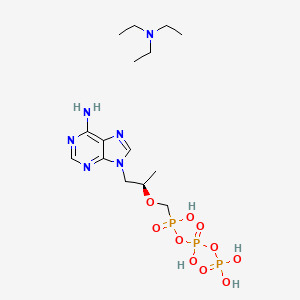
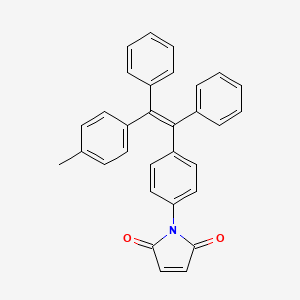
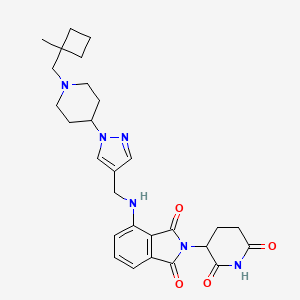
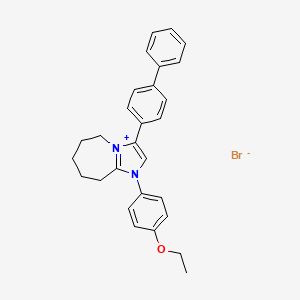
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
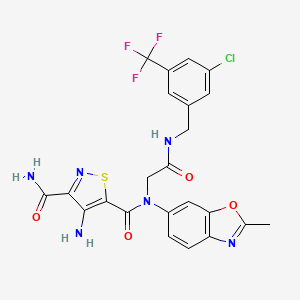
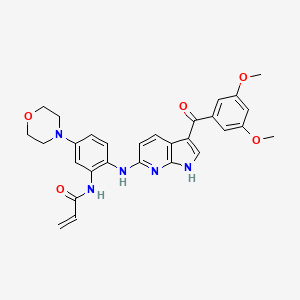
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
